molecular formula C10H10O4 B1267958 3-(1,3-Benzodioxol-4-yl)propanoic acid CAS No. 20974-68-9

3-(1,3-Benzodioxol-4-yl)propanoic acid

Cat. No.: B1267958
CAS No.: 20974-68-9
M. Wt: 194.18 g/mol
InChI Key: ZYDCENGYZQQPSK-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-4-yl)propanoic acid is an organic compound with the molecular formula C10H10O4 It is characterized by the presence of a benzodioxole ring attached to a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-4-yl)propanoic acid typically involves the reaction of 1,3-benzodioxole with propanoic acid derivatives under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where 1,3-benzodioxole is reacted with a propanoic acid derivative in the presence of a palladium catalyst and a suitable base .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes, optimized for higher yields and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-4-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: The benzodioxole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-(1,3-Benzodioxol-4-yl)propanoic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-4-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The benzodioxole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1,3-Benzodioxol-4-yl)propanoic acid is unique due to its specific structural features, which confer distinct chemical reactivity and potential biological activities. Its benzodioxole ring system is a key determinant of its properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(1,3-benzodioxol-4-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O4/c11-9(12)5-4-7-2-1-3-8-10(7)14-6-13-8/h1-3H,4-6H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYDCENGYZQQPSK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC(=C2O1)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50282955
Record name 3-(1,3-benzodioxol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20974-68-9
Record name NSC28957
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28957
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(1,3-benzodioxol-4-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50282955
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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